Ethyl 6,8-dichloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
CAS No.: 2451256-45-2
Cat. No.: VC5549850
Molecular Formula: C11H8Cl2F2N2O2
Molecular Weight: 309.09
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2451256-45-2 |
|---|---|
| Molecular Formula | C11H8Cl2F2N2O2 |
| Molecular Weight | 309.09 |
| IUPAC Name | ethyl 6,8-dichloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C11H8Cl2F2N2O2/c1-2-19-11(18)8-7(9(14)15)16-10-6(13)3-5(12)4-17(8)10/h3-4,9H,2H2,1H3 |
| Standard InChI Key | RVVXKOPTNGWQHL-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(N=C2N1C=C(C=C2Cl)Cl)C(F)F |
Introduction
Chemical Identity and Structural Characterization
Molecular Composition and Nomenclature
Ethyl 6,8-dichloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is systematically named according to IUPAC conventions, reflecting its substitution pattern: a dichloro group at positions 6 and 8, a difluoromethyl group at position 2, and an ethyl carboxylate ester at position 3 of the imidazo[1,2-a]pyridine ring. Its molecular formula, C₁₁H₈Cl₂F₂N₂O₂, confirms the presence of two chlorine atoms, two fluorine atoms, and a carboxylate functional group, which collectively influence its reactivity and solubility .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 2451256-45-2 |
| Molecular Formula | C₁₁H₈Cl₂F₂N₂O₂ |
| Molecular Weight | 309.09 g/mol |
| IUPAC Name | Ethyl 6,8-dichloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate |
| SMILES Notation | CCOC(=O)C1=C(N2C=C(C=C(C2=N1)Cl)Cl)C(F)F |
Physicochemical Properties
Spectroscopic Data
Key spectroscopic features inferred from analogs include:
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Infrared (IR) Spectroscopy: Stretching vibrations for C=O (∼1700 cm⁻¹), C–F (1100–1250 cm⁻¹), and C–Cl (550–850 cm⁻¹) .
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Mass Spectrometry (MS): A molecular ion peak at m/z 309.09 corresponding to [M+H]⁺.
Future Research Directions
Synthetic Optimization
Developing scalable and regioselective synthetic methods for introducing dichloro and difluoromethyl groups is critical. Advances in transition-metal-catalyzed cross-coupling reactions could address current limitations in functional group compatibility .
Pharmacological Profiling
In vitro and in vivo studies are needed to evaluate this compound’s pharmacokinetic properties, including metabolic stability and cytochrome P450 interactions. Deuteration, as demonstrated in related imidazo[1,2-a]pyridines, may mitigate rapid metabolism and enhance half-life .
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